molecular formula C16H20N4O2S2 B2482966 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392291-92-8

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2482966
CAS No.: 392291-92-8
M. Wt: 364.48
InChI Key: WNANHJGRAJMBPU-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the m-Tolyl Group: The m-tolyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with m-tolyl isocyanate.

    Attachment of the Oxo Group: The oxo group is incorporated by reacting the intermediate with an appropriate oxidizing agent.

    Formation of the Pentanamide Side Chain: The final step involves the reaction of the intermediate with pentanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring, an amide functional group, and a unique m-tolyl substitution. The synthesis typically involves:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of the m-Tolyl Group : Achieved via nucleophilic substitution with m-tolyl isocyanate.
  • Attachment of the Oxo Group : Incorporated through oxidation.
  • Formation of the Pentanamide Side Chain : Finalized by reacting with pentanoyl chloride in the presence of a base.

Medicinal Chemistry

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has been studied for its potential as a drug candidate due to its biological activity:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, making it a subject of interest for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth through specific molecular interactions.
Biological ActivityDescription
AntimicrobialEffective against bacteria and fungi
AnticancerPotential to inhibit tumor growth

Agriculture

In agricultural research, thiadiazole derivatives have been explored for their fungicidal properties. This compound could potentially be developed into a fungicide to protect crops from fungal infections.

Materials Science

The compound's unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties:

  • Coatings and Adhesives : Its reactivity can improve the performance of coatings and adhesives used in various applications.
  • Electronic Devices : The compound may also find applications in developing materials for electronic devices due to its stability and conductivity properties.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
  • N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
  • N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Uniqueness

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and analgesic properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanism of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
  • Introduction of the m-Tolyl Group : This is achieved through a nucleophilic substitution reaction with m-tolyl isocyanate.
  • Attachment of the Oxo Group : The oxo group is incorporated by reacting the intermediate with an oxidizing agent.
  • Formation of the Pentanamide Side Chain : The final step involves reacting the intermediate with pentanoyl chloride in the presence of a base.

Biological Activities

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have demonstrated effectiveness against various pathogens in vitro .

Anticancer Properties

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. A study reported that certain 1,3,4-thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Analgesic and Anti-inflammatory Effects

This compound has been associated with analgesic properties similar to those observed in related compounds. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models . Additionally, some derivatives have shown anti-inflammatory activity with minimal gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and leading to various therapeutic effects. Detailed studies using molecular docking and bioanalytical methods have provided insights into these interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

StudyFindings
Maddila et al., 2016Reported anti-inflammatory and analgesic effects in rodent models with low ulcerogenic potential compared to indomethacin .
Yang et al., 2020Found that certain thiadiazole derivatives exhibited significant cytotoxicity against cancer cell lines through induction of apoptosis .
Recent Research (2024)Identified novel derivatives with enhanced glucosidase inhibitory activity; some showed IC50 values as low as 6.70 mM .

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-3-4-8-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNANHJGRAJMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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